molecular formula C7H6N4S B088019 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol CAS No. 14910-06-6

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Cat. No. B088019
CAS RN: 14910-06-6
M. Wt: 178.22 g/mol
InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a versatile heterocyclic ligand having a thiol group . It has an empirical formula of C7H6N4S and a molecular weight of 178.21 . This compound is used as a ligand in the preparation of Zn (II) coordination frameworks under solvothermal conditions . It can also be used for the encapsulation of ZnO nanorods for their surface modification .


Molecular Structure Analysis

The molecular geometric structure analysis, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol molecule have been calculated using density functional theory calculations with the 6-311++G(d,p) basis set in the ground state .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol are not available, there are studies on the thermal decomposition of related compounds .


Physical And Chemical Properties Analysis

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a powder with a melting point of 308-313 °C (lit.) . It is soluble in pyridine . More detailed physical and chemical properties might be available in specialized databases or literature .

Scientific Research Applications

  • Scientific Field: Porphyrin Synthesis

    • Application Summary : 5-(4-Pyridyl)dipyrromethane is a pyrrole building block for porphyrin synthesis .
  • Scientific Field: Oxidative Stress Research

    • Application Summary : This compound’s unique properties have led to investigations into its potential as an antioxidant, making it valuable for studying oxidative stress and related processes .
  • Scientific Field: Photodynamic Therapy

    • Application Summary : This compound shows promise as a photosensitizer in photodynamic therapy, where it can help facilitate the targeted destruction of cancer cells using light .
  • Scientific Field: Renewable Energy Technologies

    • Application Summary : Its ability to efficiently harvest and transfer energy makes it a promising candidate for use in organic solar cells, contributing to advancements in renewable energy technologies .
  • Scientific Field: Luminescent Sensing

    • Application Summary : This compound has been used in the construction of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent sensing . The insertion of two 4-pyridyl units on C(2) and C(5) of 1,3,4-thiadiazole gives the neutral bridging linker bpt = 2,5-bis(4-pyridyl)-1,3,4-thiadiazole .
  • Scientific Field: Luminescence Sensing

    • Application Summary : Based on flexible 5-(4-pyridyl)-methoxylisophthalic acid ligand (H2L), three layered cadmium coordination polymers have been prepared by a rapid microwave (MW)-assisted solvothermal synthesis method . These polymers possess excellent luminescence sensing properties for Fe3+ ions in aqueous solution with high sensitivity and selectivity .
  • Scientific Field: Synthesis of Bipyridine Derivatives

    • Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, it is important to classify their synthesis methods and understand their characteristics .
    • Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
    • Results or Outcomes : This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
  • Scientific Field: Luminescence Sensing

    • Application Summary : Three layered cadmium coordination polymers, namely [CdL (H2O)]·2H2O (1), [CdL (H2O) (4,4′-bipy)0.5]·H2O (2) (4,4′-bipy = 4,4′-bipyridine), and [CdL (H2O)2]·0.5H2bdc (3) (H2bdc = 1,4-benzene dicarboxylic acid), have been prepared by a rapid microwave (MW)-assisted solvothermal synthesis method .
    • Results or Outcomes : The activated samples of 1, 2 and 3 possess excellent luminescence sensing properties for Fe3+ ions in aqueous solution with high sensitivity and selectivity .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There are ongoing studies on the potential applications of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and related compounds. For instance, a study has discovered neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold . Another study discusses the synthesis, characterization, in silico ADME studies, and in vitro antimycobacterial evaluation and cytotoxicity of hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids .

properties

IUPAC Name

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAXYKMCKLQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163781
Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

CAS RN

1477-24-3, 14910-06-6
Record name 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 1477-24-3
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
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Record name 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
45
Citations
H Gökce, N Öztürk, M Taşan, YB Alpaslan… - Spectroscopy …, 2016 - Taylor & Francis
The Fourier transform infrared, laser-Raman, proton and carbon-13 nuclear magnetic resonance chemical shifts, and Ultraviolet (UV)-Visible spectra of the 5-(4-pyridyl)-1H-1,2,4-triazole…
Number of citations: 43 www.tandfonline.com
H Gökce, N Öztürk, Ü Ceylan, YB Alpaslan… - … Acta Part A: Molecular …, 2016 - Elsevier
In this study, the 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule (C 7 H 6 N 4 S) molecule has been characterized by using FT-IR, Laser-Raman, NMR and UV–vis spectroscopies. …
Number of citations: 52 www.sciencedirect.com
XD Chen, HF Wu, M Du - Chemical communications, 2008 - pubs.rsc.org
Controlled assembly of ZnII with a versatile ligand 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (Hptt) in conventional or solvothermal condition affords two distinct coordination frameworks, in …
Number of citations: 34 pubs.rsc.org
BA Al Jahdaly, MI Awad - International Journal of Electrochemical Science, 2016 - Elsevier
The inhibition of the corrosion of mild steel in 0.5 MH 2 SO 4 solution by 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) compound both in the presence and absence of copper ions has …
Number of citations: 10 www.sciencedirect.com
YL Wang, YL Jiang, QY Liu, JJ Wei… - Australian Journal of …, 2011 - CSIRO Publishing
Four novel silver(i) and lead(ii) halide compounds with the 4-methyl-1,2,4-triazole-3-thiol (Hmptrz) ligand, namely [Ag2(mptrz)(μ3-X)]n (X = I (1) and Br (2)) and [Pb4(μ4-O)(mptrz)4(μ2-X)…
Number of citations: 9 www.publish.csiro.au
BY Liu, F Liu, LH Lv, J Grajeda, XC Huang - CrystEngComm, 2013 - pubs.rsc.org
Two coordination compounds, Cu(pim) (1) and Cu2(ppt)·1.5H2O (2) (Hpim = 2-(4-pyridyl)-imidazole, H2ppt = 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol), based on ligands with a “T”-shaped …
Number of citations: 10 pubs.rsc.org
OE Eremina, DB Eremin, A Czaja… - The Journal of Physical …, 2021 - ACS Publications
Multiplexing capabilities and sensitivity of surface-enhanced Raman spectroscopy (SERS) nanoparticles (NPs) are strongly dependent on the selected Raman reporter. These Raman-…
Number of citations: 7 pubs.acs.org
K Li, H Han, G Zhang, X Zhu, W Liao - Journal of Solid State Chemistry, 2022 - Elsevier
Two calixarene-based coordination chains were obtained solvothermally with a bridging ligand, 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (L) upon the adding of triethylamine or …
Number of citations: 2 www.sciencedirect.com
BM Pires, FE Galdino, JA Bonacin - Inorganica Chimica Acta, 2017 - Elsevier
Pentacyanidoferrates can be used as building blocks to produce coordination polymers to be applied in electrocatalysis. The electrochemical properties of these materials can be …
Number of citations: 18 www.sciencedirect.com
H Gökce, S Ceylan, N Öztürk, Y Sert - Materials Today Communications, 2022 - Elsevier
Thione and thiol tautomeric structural forms of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (purpald) were theoretically analyzed based on energetic and molecular structural …
Number of citations: 5 www.sciencedirect.com

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